7-Oxabicyclo[4.1.0]heptane-3-methanol
Description
7-Oxabicyclo[4.1.0]heptane-3-methanol is a bicyclic organic compound characterized by a seven-membered oxabicyclo framework with a methanol (-CH2OH) substituent at the 3-position. For instance, derivatives of this bicyclic system have been identified in urban pollutants (e.g., 7-oxabicyclo[4.1.0]heptane in stormwater and sweepsand ) and plant metabolites (e.g., terpenoid-associated derivatives in Aster tataricus inflorescences ).
Properties
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-3-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-5-1-2-6-7(3-5)9-6/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJZFHNDUJXJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436831 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-11-3 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Oxabicyclo[4.1.0]heptane-3-methanol is a bicyclic organic compound notable for its unique structural characteristics and potential biological activities. This compound, with the molecular formula CHO and a molecular weight of approximately 128.17 g/mol, has garnered attention in pharmacological research due to its diverse biological properties.
Structural Characteristics
The compound features a bicyclo[4.1.0] framework, which is significant for its reactivity and interaction with biological systems. The presence of hydroxyl groups contributes to its solubility and potential interactions with biomolecules.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
- Anti-inflammatory Properties : Computational models predict that this compound may inhibit pro-inflammatory mediators, similar to other bicyclic compounds known for their anti-inflammatory effects .
- Antioxidant Effects : The structure allows for the scavenging of free radicals, thereby protecting cells from oxidative stress.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Studies : A study evaluated the antimicrobial effects of structurally similar bicyclic compounds against various pathogens, demonstrating significant inhibition zones in bacterial cultures.
- Inflammation Models : In vivo studies using animal models have indicated that compounds with similar structures can reduce inflammation markers significantly when administered during inflammatory responses.
- Oxidative Stress Assessment : Research has shown that these compounds can enhance antioxidant enzyme activities in cell cultures exposed to oxidative stressors.
Comparative Analysis
A comparative analysis with other related compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure with hydroxyl group | Antimicrobial, anti-inflammatory, antioxidant |
| Compound A | Bicyclic structure with additional methyl groups | Antimicrobial |
| Compound B | Similar bicyclic framework with different substituents | Anti-inflammatory |
Future Directions
The potential therapeutic applications of this compound warrant further investigation through:
- In vitro and In vivo Studies : To validate its biological activities and elucidate mechanisms of action.
- Structural Modifications : Exploring derivatives could enhance efficacy and specificity against targeted biological pathways.
- Clinical Trials : Evaluating safety and efficacy in human subjects could pave the way for new therapeutic agents.
Comparison with Similar Compounds
Structural Classification and Key Properties
The following table summarizes critical data for 7-Oxabicyclo[4.1.0]heptane-3-methanol analogs, grouped by functional groups:
Methanol Group (-CH2OH)
- Reactivity: The hydroxyl group in this compound enables hydrogen bonding, increasing polarity and water solubility compared to nonpolar analogs like vinyl derivatives .
- Applications : Likely used as a chiral building block in pharmaceuticals or agrochemicals, though direct evidence is lacking.
Ester Group (-COOR)
- Stability and Reactivity : Ester derivatives (e.g., 2-ethylhexyl ester , acrylate ) exhibit reduced polarity, enhancing compatibility with polymers. These compounds are utilized in coatings and resins due to their thermal stability .
- Environmental Impact: The 7-Oxabicyclo[4.1.0]hept-3-ylmethyl ester shows moderate biodegradation (71% over 28 days) , suggesting slower environmental persistence compared to non-biodegradable branched ethoxylates.
Ketone Group (-CO-)
- Biological Role: Ketone derivatives, such as 3-methyl-6-(1-methylethyl)-7-oxabicyclo[4.1.0]heptane-2-one, are linked to terpenoid biosynthesis in plants, contributing to aromatic profiles .
Vinyl Group (-CH2CH2)
- Industrial Use : The vinyl-substituted analog (CAS 106-86-5) is a precursor for cross-linked polymers, with a predicted boiling point of 193.4°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
